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molecular formula C8H8N2O3 B1489673 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid CAS No. 858956-25-9

2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid

Cat. No. B1489673
M. Wt: 180.16 g/mol
InChI Key: IKDLJHIRCTZDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198442B2

Procedure details

A 500 mL multi-neck flask with overhead stirrer, thermocouple and addition funnel was charged with 2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (36 g, 0.20 mol), water (70 mL) and 50 wt. % aqueous NaOH (14.4 g, 0.18 mol). The mixture was stirred at 10° C., and 10.3% aqueous NaOCl (160 g, 0.22 mol) was added over 1.5 h with cooling to maintain the reaction mixture at 10° C. The mixture was cooled to 5° C., and sodium sulfite was added until KI-starch paper gave negative test results. Hydrochloric acid (37 wt. % in water, 44.3 g, 0.443 mol) was added at 5° C. over about 30 minutes to lower the pH to 0.8. The mixture was filtered, and the collected solid was washed with cold 1 N HCl (20 mL), and dried to constant weight in a vacuum-oven at 50° C. to give 40.9 g (95% yield) of the title compound as a solid melting at 189-190° C.
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
44.3 g
Type
reactant
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[NH:5][C:6](=[O:13])[CH:7]=[C:8]([C:10]([OH:12])=[O:11])[N:9]=2)[CH2:3][CH2:2]1.[OH-].[Na+].[O-][Cl:17].[Na+].S([O-])([O-])=O.[Na+].[Na+].Cl>O>[Cl:17][C:7]1[C:6](=[O:13])[NH:5][C:4]([CH:1]2[CH2:2][CH2:3]2)=[N:9][C:8]=1[C:10]([OH:12])=[O:11] |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
C1(CC1)C=1NC(C=C(N1)C(=O)O)=O
Name
Quantity
14.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
44.3 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 500 mL multi-neck flask with overhead stirrer, thermocouple and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction mixture at 10° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
gave negative test
CUSTOM
Type
CUSTOM
Details
results
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the collected solid was washed with cold 1 N HCl (20 mL)
CUSTOM
Type
CUSTOM
Details
dried to constant weight in a vacuum-oven at 50° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N=C(NC1=O)C1CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 40.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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